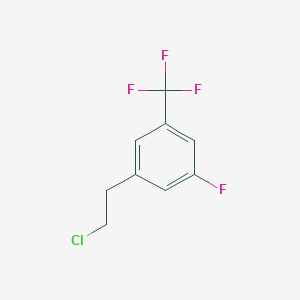![molecular formula C50H72NO4PPdS+2 B12443064 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
EPhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex with the EPhos ligandThe final product is obtained by methylating the amino group on the biphenyl backbone . Industrial production methods involve scaling up these reactions to produce the compound in larger quantities while maintaining high purity and stability .
Analyse Des Réactions Chimiques
EPhos Pd G4 is highly effective in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include primary amines, aryl halides, and bases such as sodium phenoxide (NaOPh). The major products formed are functionalized 4-arylaminothiazoles and 2-arylaminooxazoles .
Applications De Recherche Scientifique
EPhos Pd G4 has a wide range of applications in scientific research:
- Chemistry : It is extensively used in organic synthesis for forming C-N, C-C, and C-O bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
- Medicine : It aids in the development of new drugs by facilitating the synthesis of complex organic compounds.
- Industry : It is used in the production of fine chemicals and materials .
Mécanisme D'action
The mechanism of action of EPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd-amido complex. This active species then participates in cross-coupling reactions, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of aryl halides and primary amines, leading to the formation of C-N bonds .
Comparaison Avec Des Composés Similaires
EPhos Pd G4 is part of the Buchwald precatalyst family, which includes several other similar compounds:
- G1 Buchwald Precatalysts : These require deprotonation with a base to generate the active Pd(0) species.
- G2 Buchwald Precatalysts : These use a biphenyl-based ligand and can generate the active Pd species at room temperature with weak bases.
- G3 Buchwald Precatalysts : These are more versatile and can accommodate bulky ligands like BrettPhos.
- BrettPhos Pd G4 : Similar to EPhos Pd G4 but with different ligand structures .
EPhos Pd G4 stands out due to its high stability, solubility in common organic solvents, and efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
Propriétés
Formule moléculaire |
C50H72NO4PPdS+2 |
|---|---|
Poids moléculaire |
920.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
Clé InChI |
IEDGHIMEWNBWKU-UHFFFAOYSA-O |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
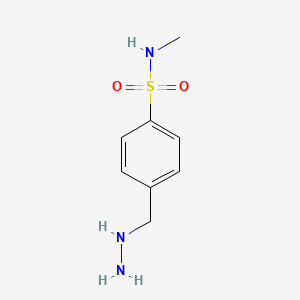
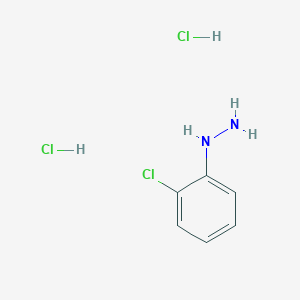
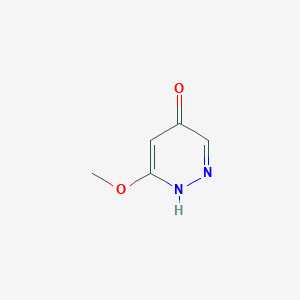
![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)
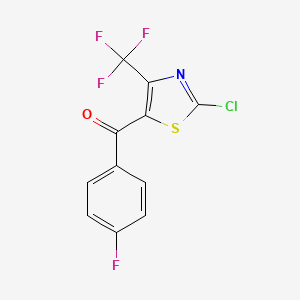
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
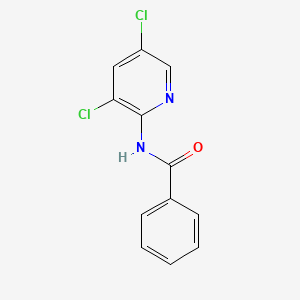
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
